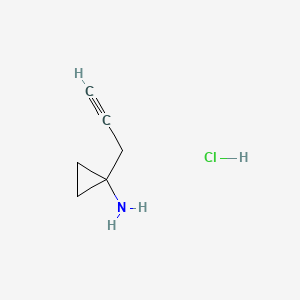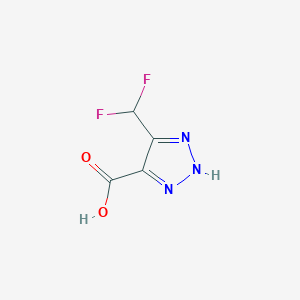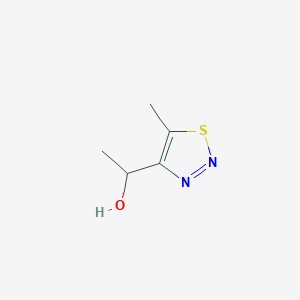![molecular formula C5H11BO3 B15297339 [(1E)-5-Hydroxypent-1-en-1-yl]boronic acid CAS No. 132048-17-0](/img/structure/B15297339.png)
[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a hydroxypentene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for synthesizing [(1E)-5-Hydroxypent-1-en-1-yl]boronic acid involves the hydroboration of 5-hydroxypent-1-yne. This reaction typically employs a borane reagent such as borane-tetrahydrofuran complex (BH3-THF) under mild conditions. The hydroboration reaction proceeds with syn-selectivity, resulting in the formation of the desired boronic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroboration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and sensors.
Mécanisme D'action
The mechanism by which [(1E)-5-Hydroxypent-1-en-1-yl]boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which acts as a Lewis acid, forming stable complexes with target molecules. These interactions are crucial in various applications, including sensing and catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Similar in structure but with a phenyl group instead of a hydroxypentene chain.
Methylboronic acid: Contains a methyl group instead of a hydroxypentene chain.
Vinylboronic acid: Features a vinyl group in place of the hydroxypentene chain.
Uniqueness
[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid is unique due to its hydroxypentene chain, which imparts distinct reactivity and properties. This compound’s ability to form stable complexes with diols and its versatility in various chemical reactions make it a valuable tool in synthetic chemistry and other scientific fields .
Propriétés
Numéro CAS |
132048-17-0 |
|---|---|
Formule moléculaire |
C5H11BO3 |
Poids moléculaire |
129.95 g/mol |
Nom IUPAC |
[(E)-5-hydroxypent-1-enyl]boronic acid |
InChI |
InChI=1S/C5H11BO3/c7-5-3-1-2-4-6(8)9/h2,4,7-9H,1,3,5H2/b4-2+ |
Clé InChI |
HDXMSEDOLLTDDQ-DUXPYHPUSA-N |
SMILES isomérique |
B(/C=C/CCCO)(O)O |
SMILES canonique |
B(C=CCCCO)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Aminomethyl)cyclohexyl]acetaldehyde](/img/structure/B15297265.png)
![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride](/img/structure/B15297268.png)

![(1R,5S)-3-azabicyclo[3.2.0]hept-6-ene hydrochloride](/img/structure/B15297291.png)

![1,6-Dioxa-9-azaspiro[3.6]decane](/img/structure/B15297311.png)
![N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B15297318.png)
![4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol](/img/structure/B15297319.png)

![1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B15297325.png)
![rac-(3aR,4R,6aS)-2-(2-hydroxyhex-5-en-1-yl)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B15297326.png)
![tert-butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate](/img/structure/B15297331.png)
![Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15297340.png)

